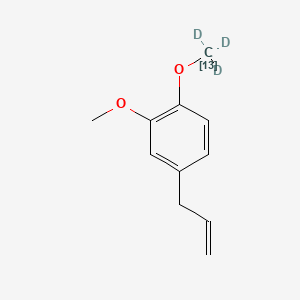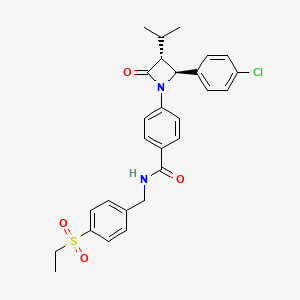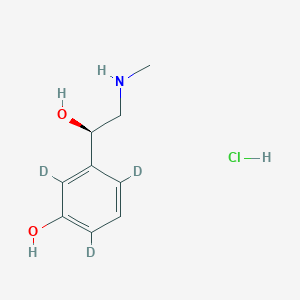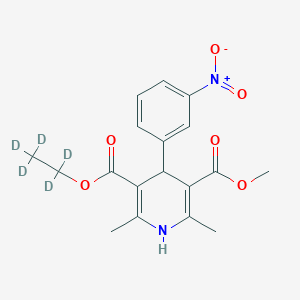
Nitrendipine-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitrendipine-d5 is a deuterated form of nitrendipine, a dihydropyridine calcium channel blocker. Nitrendipine is primarily used as an antihypertensive agent due to its vasodilatory effects. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of nitrendipine, as the deuterium atoms can provide more detailed insights through various analytical techniques.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nitrendipine involves the reaction of a 3-nitrobenzaldehyde derivative with ethyl acetoacetate and methyl 3-aminocrotonate under specific conditions. The reaction typically occurs at temperatures between 70-75°C. Concentrated hydrochloric acid is added to the reaction mixture to facilitate the formation of nitrendipine. The reaction mixture is then cooled to 15-20°C, followed by solid-liquid separation and recrystallization to obtain high-purity nitrendipine .
Industrial Production Methods
In industrial settings, nitrendipine can be produced using a tandem precipitation-homogenization process. This involves dissolving nitrendipine in acetone and then adding it to a polyvinyl alcohol solution at low temperatures. The mixture is then homogenized under high pressure and spray-dried to convert the nanocrystals into a solid form .
Analyse Chemischer Reaktionen
Types of Reactions
Nitrendipine undergoes various chemical reactions, including:
Oxidation: Nitrendipine can be oxidized to form nitroso and pyridine analogues.
Reduction: The nitro group in nitrendipine can be reduced to form amine derivatives.
Substitution: Various substituents can be introduced into the nitrendipine molecule through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to introduce new substituents.
Major Products
The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted nitrendipine analogues.
Wissenschaftliche Forschungsanwendungen
Nitrendipine-d5 has a wide range of applications in scientific research:
Chemistry: Used to study the reaction mechanisms and pathways of nitrendipine.
Biology: Helps in understanding the metabolic pathways and interactions of nitrendipine in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of nitrendipine.
Industry: Employed in the development of new formulations and drug delivery systems to enhance the bioavailability of nitrendipine
Wirkmechanismus
Nitrendipine-d5, like nitrendipine, exerts its effects by inhibiting the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes. This inhibition occurs through the deformation of calcium channels, interference with ion-control gating mechanisms, and inhibition of calcium release from the sarcoplasmic reticulum. The decrease in intracellular calcium levels leads to the dilation of coronary and systemic arteries, increased oxygen delivery to myocardial tissue, decreased total peripheral resistance, and reduced systemic blood pressure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker with similar antihypertensive effects.
Amlodipine: Known for its longer half-life and sustained action compared to nitrendipine.
Felodipine: Similar in structure but has different pharmacokinetic properties.
Uniqueness
Nitrendipine is unique in that it does not reduce glomerular filtration rate and is mildly natriuretic, rather than sodium-retentive. This makes it particularly useful in patients with compromised renal function .
Eigenschaften
Molekularformel |
C18H20N2O6 |
|---|---|
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
3-O-methyl 5-O-(1,1,2,2,2-pentadeuterioethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H20N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9,16,19H,5H2,1-4H3/i1D3,5D2 |
InChI-Schlüssel |
PVHUJELLJLJGLN-RPIBLTHZSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12408873.png)
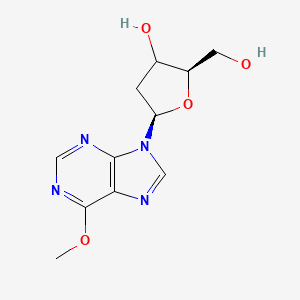
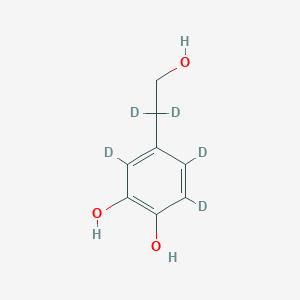
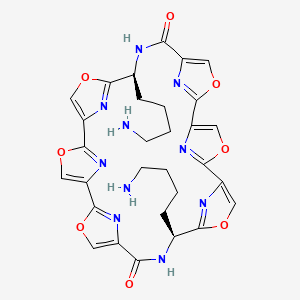



![5-chloro-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12408901.png)

![sodium;[(3R,5R,9S,10S,12S,13R,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12408909.png)
